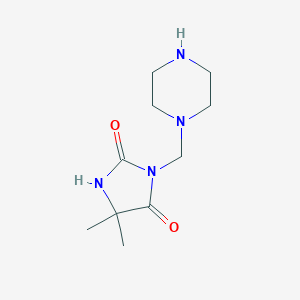![molecular formula C14H19ClN2O2 B123958 ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate CAS No. 148367-96-8](/img/structure/B123958.png)
ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate, also known as ethyl 2-chloro-2-[(4-tert-butylphenyl)hydrazono]acetate, is an organic compound that belongs to the class of azo compounds. It is a yellow crystalline solid that is used in scientific research for its potential pharmacological properties.
Wirkmechanismus
The mechanism of action of ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression. In addition, it has been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death.
Biochemische Und Physiologische Effekte
Ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate has been found to have several biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species, which can cause oxidative stress and DNA damage in cancer cells. It has also been found to decrease the levels of certain proteins involved in cell cycle regulation and DNA repair, leading to cell death. In addition, it has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate in lab experiments is its potential as an anticancer agent. It has been shown to be effective against various cancer cell lines, making it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate. One direction is to further investigate its mechanism of action, particularly its effects on DNA replication and gene expression. Another direction is to optimize its use as an anticancer agent, such as by developing more potent derivatives or combination therapies. In addition, it may be interesting to study its potential as a treatment for other diseases, such as neurodegenerative disorders or infectious diseases.
Synthesemethoden
The synthesis of ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate involves the condensation of ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate 2-chloroacetate with 4-tert-butylaniline in the presence of a base, such as sodium hydride or potassium carbonate. The resulting product is then treated with hydrazine hydrate to form the final compound. The overall reaction can be represented as follows:
Wissenschaftliche Forschungsanwendungen
Ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate has been studied for its potential pharmacological properties, particularly as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
CAS-Nummer |
148367-96-8 |
|---|---|
Produktname |
ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate |
Molekularformel |
C14H19ClN2O2 |
Molekulargewicht |
282.76 g/mol |
IUPAC-Name |
ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate |
InChI |
InChI=1S/C14H19ClN2O2/c1-5-19-13(18)12(15)17-16-11-8-6-10(7-9-11)14(2,3)4/h6-9,16H,5H2,1-4H3/b17-12+ |
InChI-Schlüssel |
IBJFFXBTMRQSCP-SFQUDFHCSA-N |
Isomerische SMILES |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)C(C)(C)C)/Cl |
SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)C(C)(C)C)Cl |
Kanonische SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)C(C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



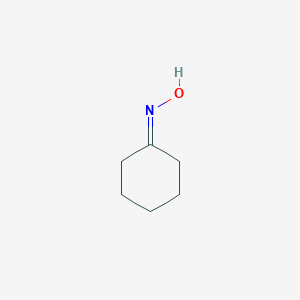
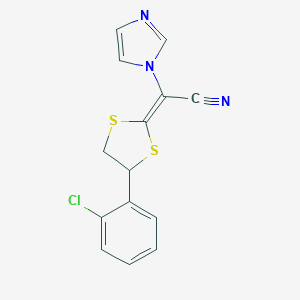
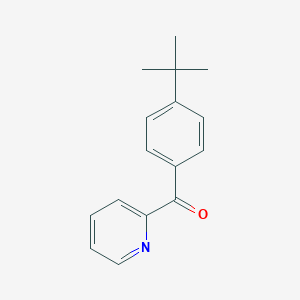
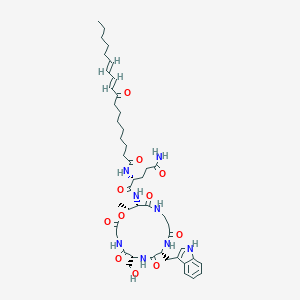
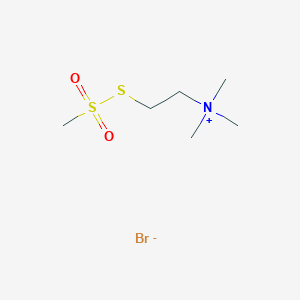
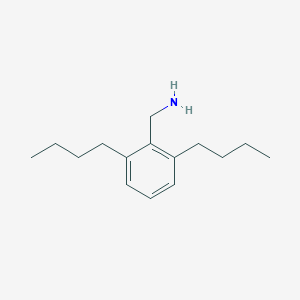
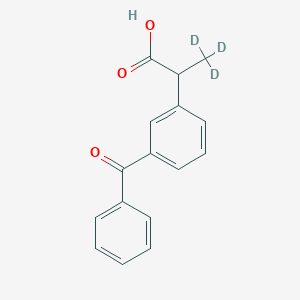
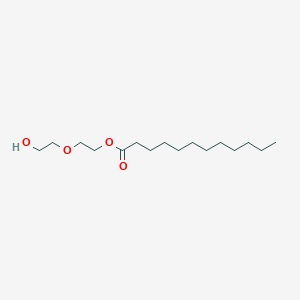
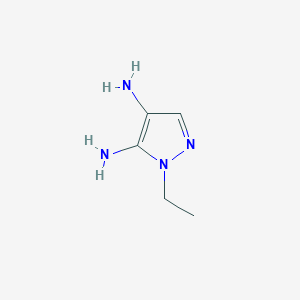
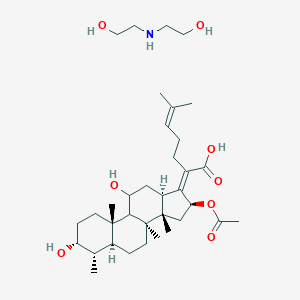
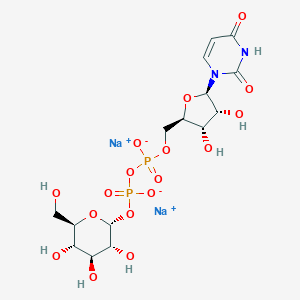
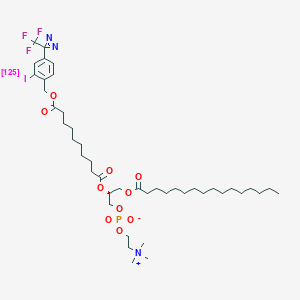
![1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane](/img/structure/B123918.png)
